N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide
Description
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Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3OS/c1-14-9-17(23)11-19-21(14)26-22(29-19)27(13-16-3-2-8-25-12-16)20(28)10-15-4-6-18(24)7-5-15/h2-9,11-12H,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYYPOXIEHQRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationship (SAR).
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse pharmacological properties. The presence of the chloro and fluorine substituents enhances its lipophilicity and biological activity. The molecular formula is , with a molecular weight of approximately 369.87 g/mol.
Research indicates that benzothiazole derivatives exhibit various biological activities, including:
- Antitumor Activity : Compounds similar to this compound have shown cytotoxic effects against cancer cell lines. For instance, thiazole derivatives have been reported to inhibit cell proliferation through apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : The compound's structure suggests potential antibacterial properties, particularly against Gram-positive bacteria. Studies have shown that thiazole-containing compounds can exhibit minimum inhibitory concentrations (MICs) that indicate significant antibacterial activity .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by the substituents on the aromatic rings. For instance:
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Enhances antibacterial potency |
| Fluoro Group | Increases lipophilicity and bioavailability |
| Methyl Group | Modulates cytotoxicity |
Research indicates that electron-withdrawing groups like Cl and F enhance the compound's activity by improving its interaction with biological targets .
Case Studies
- Antitumor Activity : A study demonstrated that a related thiazole derivative exhibited an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating strong cytotoxic potential .
- Antimicrobial Efficacy : Another investigation highlighted that a thiazole derivative had an MIC of 512 µg/mL against Klebsiella pneumoniae, showcasing its potential as an antibacterial agent .
- Neuroprotective Effects : Some thiazole derivatives have been evaluated for neuroprotective properties in models of neurodegenerative diseases, indicating their potential in treating conditions like Alzheimer's disease .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a benzothiazole moiety, which is known for its biological activity. The molecular formula is , with a molecular weight of approximately 420.9 g/mol. Its unique structural components contribute to its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer cells .
A recent study demonstrated that specific derivatives showed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines, indicating promising anticancer potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research on related thiazole derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The process may include:
- Formation of the benzothiazole core via cyclization reactions.
- Introduction of substituents such as the pyridine and fluorophenyl groups through electrophilic aromatic substitution or nucleophilic addition reactions.
- Final acetamide formation through coupling reactions.
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzothiazole derivatives found that modifications to the thiazole ring significantly enhanced anticancer activity against MCF7 cells. The study utilized molecular docking techniques to predict binding affinities with cancer-related targets, confirming the importance of structural diversity in enhancing therapeutic efficacy .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of thiazole-based compounds, where several derivatives were synthesized and tested against common pathogens. Results indicated that specific modifications led to increased potency against resistant strains of bacteria, showcasing the compound's potential in addressing antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, including substitution, reduction, and condensation. For example, nitrobenzene derivatives can undergo substitution with fluorinated intermediates under alkaline conditions, followed by reduction using iron powder in acidic media. Condensation with cyanoacetic acid or chloroacetyl chloride in the presence of catalysts (e.g., triethylamine) is critical for forming the acetamide backbone. Reaction conditions (pH, temperature, solvent polarity) must be optimized to avoid side products .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, benzo[d]thiazole carbons at δ 160–170 ppm) .
- Infrared Spectroscopy (IR) : Confirm amide C=O stretching (~1650–1700 cm) and aromatic C-H bending (~750 cm) .
- Mass Spectrometry (MS) : Ensure molecular ion peaks align with the theoretical molecular weight (e.g., calculated via PubChem data) .
Q. What preliminary bioactivity assays are recommended for this compound?
- Methodological Answer : Screen for kinase inhibition or receptor-binding activity using:
- Enzyme-Linked Immunosorbent Assay (ELISA) : Quantify inhibition of target enzymes (e.g., tyrosine kinases) at varying concentrations.
- Cell-Based Assays : Assess cytotoxicity (IC) in cancer cell lines, noting the fluorophenyl group’s role in enhancing lipophilicity and membrane penetration .
Advanced Research Questions
Q. How can low yields in multi-step syntheses be addressed?
- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE) . For example:
- Central Composite Design (CCD) : Vary temperature, catalyst loading, and solvent ratios to identify critical factors.
- Flow Chemistry : Improve reproducibility and scalability using continuous-flow reactors, as demonstrated in diazomethane syntheses .
- Evidence from similar acetamide derivatives shows yield improvements (2–5% to 10–15%) by replacing iron powder with catalytic hydrogenation .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer :
- Decoupling Experiments : Differentiate overlapping proton signals (e.g., pyridinyl vs. thiazole protons).
- 2D NMR (COSY, HSQC) : Assign ambiguous carbons and protons, particularly in crowded aromatic regions.
- Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted values .
Q. What strategies enhance metabolic stability for in vivo studies?
- Methodological Answer :
- Structural Modifications : Introduce trifluoromethyl or sulfone groups to reduce oxidative metabolism. For example, trifluoromethyl analogs show 2–3× longer plasma half-lives in pharmacokinetic studies .
- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages to improve bioavailability .
Q. How can reaction pathways be validated to avoid byproducts?
- Methodological Answer :
- Reaction Monitoring : Use LC-MS or TLC to track intermediates. For instance, detect nitro-to-amine reduction completeness before proceeding to condensation .
- Isolation of Intermediates : Purify and characterize each step (e.g., N-(3-chloro-4-(2-pyridylmethoxy)aniline) before acetamide formation) .
Data Analysis & Optimization
Q. How to statistically analyze variability in bioassay results?
- Methodological Answer :
- ANOVA : Compare replicate data (e.g., IC values across cell lines) to assess significance.
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .
Q. What computational tools predict binding affinities for target optimization?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., pyridine moiety’s role in π-π stacking).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
